N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to the carboxamide nitrogen and a phenylamino substituent at the thiazole’s C2 position. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or HATU-activated intermediates) and amines, followed by purification via preparative HPLC .
Properties
IUPAC Name |
2-anilino-N-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(18-12-6-7-14-15(8-12)23-10-22-14)13-9-24-17(20-13)19-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSOZNMDFKDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thiourea under basic conditions.
Coupling of the benzo[d][1,3]dioxole and thiazole moieties: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the phenylamino group: This can be done through nucleophilic aromatic substitution or amide bond formation using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varying Thiazole Substituents
Compound A : 2-(4-Pyridinyl)-4-methylthiazole-5-carboxamide ()
- Structural Differences: Replaces the phenylamino group at C2 with a 4-pyridinyl moiety and introduces a methyl group at C4.
- Synthesis : Prepared via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines using classic coupling reagents (e.g., EDCI/HOBt).
Compound B : 2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide ()
- Structural Differences : Features a chloro substituent at C2 and a 4-fluorophenyl carboxamide group.
- Synthesis : Utilizes EDCI and DIPEA in DMF for amide bond formation.
- Key Data : Reported kinase inhibitory activity, suggesting that electron-withdrawing groups (e.g., Cl, F) enhance target binding .
Compound C: 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide ()
- Structural Differences : Incorporates a thioxo group at C2 and a 4-methoxyphenyl substituent, with the benzodioxol group attached via a methylene linker.
- Synthesis : Involves multi-step reactions with thiourea intermediates.
Thiazole Derivatives with Benzo[d][1,3]dioxol Substituents
Compound D : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide ()
- Structural Differences: Replaces the phenylamino group with a 4-(trifluoromethoxy)benzoyl moiety at C5.
- Synthesis : Uses HATU/DIPEA-mediated coupling under mild conditions (50°C).
- Key Data : The trifluoromethoxy group enhances metabolic stability, a critical factor in drug design .
Compound E : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide ()
- Structural Differences: Substitutes the phenylamino group with a benzoyl group at C5 and introduces an acetamide linker.
- Synthesis : Achieved via HATU-mediated coupling in DMF with 45% yield.
Key Observations :
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities in cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N4O4S. The compound features a thiazole ring, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole moiety that enhances its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of various kinases involved in cancer progression. The compound's ability to inhibit angiogenesis—an essential process for tumor growth—has been highlighted in several studies.
Key Findings:
- Inhibition of Kinases: The compound targets specific kinases associated with cancer cell proliferation and survival.
- Angiogenesis Inhibition: It has shown promise in inhibiting vascular endothelial growth factor receptors (VEGFR), which are crucial for angiogenesis.
- Overcoming Chemoresistance: The compound may also help overcome chemoresistance in cancer cells by targeting P-glycoprotein efflux pumps.
The mechanisms through which this compound exerts its biological effects include:
- Targeting VEGFR: By inhibiting VEGFR signaling pathways, the compound can reduce blood supply to tumors.
- Interference with Drug Resistance Mechanisms: It may inhibit the function of P-glycoprotein, which is often overexpressed in resistant cancer cells, thereby enhancing the efficacy of conventional chemotherapeutics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives. The following table summarizes the synthetic route and key intermediates:
| Step | Reaction Type | Key Intermediates | Conditions |
|---|---|---|---|
| 1 | Synthesis of benzo[d][1,3]dioxole | Benzoic acid derivatives | Acidic conditions |
| 2 | Coupling with thiazole | Thiazole-4-carboxylic acid | Catalytic conditions |
| 3 | Final coupling with phenylamine | Phenylurea derivatives | Controlled temperature |
This synthetic pathway ensures high yields and purity of the target compound.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines: In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including leukemia and solid tumors.
- Antiproliferative Activity: A comparative analysis showed that this compound had superior antiproliferative effects compared to other thiazole derivatives .
Q & A
What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling thiazole precursors with substituted benzodioxolyl and phenylamino groups. For example, chloroacetyl chloride reacts with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to improve purity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency during thiazole formation .
- Catalyst use : Triethylamine or glacial acetic acid aids in imine or amide bond formation .
- Temperature control : Reflux conditions (e.g., 4–6 hours) balance reaction rate and side-product minimization .
How is the structural characterization of this compound performed using spectroscopic and analytical methods?
Methodological Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1680–1700 cm) and C-N (1250–1350 cm) confirm functional groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched with theoretical values (e.g., C: 60.1%, H: 4.2%, N: 12.3%) to verify purity .
What in vitro and in vivo models are used to evaluate its antitumor activity, and what mechanistic insights have been gained?
Advanced Research Answer:
- In vitro : Cytotoxicity assays (e.g., MTT) against leukemia (K562) and solid tumor cell lines reveal IC values in the nanomolar range, suggesting potent inhibition of Src/Abl kinases .
- In vivo : Xenograft models (e.g., K562 tumors in mice) show complete tumor regression at 50 mg/kg doses, linked to apoptosis induction via Bcl-2/Bax pathway modulation .
- Mechanism : Molecular docking studies indicate hydrogen bonding between the carboxamide group and kinase ATP-binding pockets .
How do crystallographic studies inform the compound’s molecular interactions and stability?
Advanced Research Answer:
Single-crystal X-ray diffraction reveals:
- Crystal packing : The benzodioxole ring adopts a planar conformation, stabilized by π-π stacking (3.8 Å distance) with adjacent phenyl groups .
- Hydrogen bonding : N–H···O interactions between the thiazole nitrogen and sulfonamide oxygen enhance lattice stability (bond length: 2.89 Å) .
- Thermal stability : High melting points (>250°C) correlate with rigid crystal structures .
Are there contradictions in reported biological activities, such as COX-1 vs. COX-2 inhibition or tumor-specific efficacy?
Data Contradiction Analysis:
- COX-2 selectivity : Derivatives with 4-fluorophenyl substitutions show 10-fold higher COX-2 inhibition (IC = 0.2 μM) compared to COX-1, attributed to steric complementarity in the COX-2 active site .
- Tumor specificity : Antitumor activity varies between hematological (e.g., K562 IC = 12 nM) and solid tumors (e.g., HCT116 IC = 480 nM), likely due to differential kinase expression .
What computational strategies predict binding affinity to targets like urokinase receptor (uPAR) or kinases?
Methodological Answer:
- Virtual screening : Ligand-based pharmacophore models prioritize compounds with benzodioxole and carboxamide motifs for uPAR binding, validated by SPR (K = 8.3 nM) .
- Molecular dynamics (MD) : Simulations (50 ns) assess stability of kinase-inhibitor complexes, with RMSD < 2.0 Å indicating strong binding .
How are synthetic impurities identified and controlled during large-scale synthesis?
Methodological Answer:
- HPLC monitoring : Reverse-phase C18 columns detect byproducts (e.g., unreacted chloroacetyl chloride derivatives) with retention times >15 min .
- Recrystallization : Ethanol-DMF (3:1 v/v) removes polar impurities, achieving >97% purity .
- Mass spectrometry (LC-MS) : Identifies halogenated side products (e.g., m/z 450.1 for brominated analogs) .
What structural modifications enhance solubility without compromising bioactivity?
Advanced Research Answer:
- PEGylation : Adding polyethylene glycol (PEG-500) to the carboxamide group increases aqueous solubility (from 0.1 mg/mL to 5.2 mg/mL) while maintaining >80% kinase inhibition .
- Amino acid conjugates : Linking to lysine or arginine via ester bonds improves bioavailability (AUC increased by 3.2-fold in rat models) .
How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Methodological Answer:
- Plasma stability assays : Incubation in human plasma (37°C, 24 h) shows <10% degradation, attributed to resistance to esterase cleavage .
- pH-dependent hydrolysis : The thiazole ring remains intact at pH 2–8, but degrades at pH >10 due to hydroxide ion attack .
What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Advanced Research Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
